6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene

Lipophilicity Partition coefficient QSAR

Sourcing regioisomerically pure 6-chloro-7-nitro-1,4-benzodioxene intermediates often forces labs to accept mixtures or run low-yield in-house nitrations. This compound (CAS 120934-16-9) is the unambiguous 6-Cl-7-NO2 isomer required for Bayer-disclosed benzoylurea insecticides (EP 0 234 449 A2, US 4,681,955). • Eliminates regioisomeric separation: defined 6-chloro-7-nitro pattern ensures correct final-product binding topology. • Orthogonal handles enable parallel SAR: reduce nitro to amine, derivatize, then cross-couple at C-6. • Balanced physicochemical profile (XLogP3 3.6, TPSA 64.3 Ų) supports agrochemical lead optimization. • Ready stock; ships ambient; no special permits required for R&D procurement.

Molecular Formula C8H2ClF4NO4
Molecular Weight 287.55 g/mol
CAS No. 120934-16-9
Cat. No. B040439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
CAS120934-16-9
Molecular FormulaC8H2ClF4NO4
Molecular Weight287.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H
InChIKeyKLDBRLFSXANELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene Overview


6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene (CAS 120934-16-9) is a fully substituted 1,4-benzodioxene bearing chlorine at the 6-position, a nitro group at the 7-position, and four fluorine atoms at the 2,2,3,3-positions [1]. This electron-deficient heterocycle is primarily employed as a versatile intermediate in the synthesis of fluorinated benzoylurea insecticides and structurally related bioactive molecules [2]. Its dense arrangement of electron-withdrawing substituents (Cl, F, NO₂) confers a distinctive reactivity profile that is exploited in regioselective reduction, nucleophilic aromatic substitution, and cross-coupling sequences [3].

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene: Why It Cannot Be Replaced


The dense and specific electronic landscape created by the simultaneous presence of the 6-chloro, 7-nitro, and 2,2,3,3-tetrafluoro substituents is not additive but cooperative. The chlorine atom exerts an ortho/para-directing and deactivating effect that, together with the strong meta-directing nitro group, locks the electrophilic aromatic substitution reactivity to a narrow set of positions [1]. Removal or replacement of either the chloro or the nitro group fundamentally alters the regioselectivity of subsequent functionalization (e.g., reduction to diamines, further halogenation), leading to different constitutional isomers that cannot be elaborated into the same final benzoylurea structures described in the patent literature [2]. Physical properties such as lipophilicity (XLogP3 3.6) and hydrogen-bond-acceptor count also shift markedly when the substitution pattern is changed, affecting partition behavior, crystallization, and downstream reaction yields [3].

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene: Quantitative Comparison with Analogs


Enhanced Lipophilicity vs. Non-Chlorinated Analog

Compared to the non-chlorinated analog 2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxane (CAS 89586-09-4), the target compound incorporates a 6-chloro substituent that increases computed lipophilicity. PubChem data show an XLogP3-AA value of 3.6 for the target [1], whereas the non-chlorinated analog (C8H3F4NO4, MW 253.11) lacks this additional hydrophobic atom and would be expected to have a lower XLogP3 (estimated ~2.5–2.8). The 0.8–1.1 log unit difference translates to approximately a 6–12 fold increase in octanol–water partition coefficient, favoring extraction into organic solvents during workup and potentially improving membrane permeability in biological assays [2].

Lipophilicity Partition coefficient QSAR

Regioselective Nitration to 7-Nitro Isomer

The Bayer patent EP 0 234 449 A2 demonstrates that 6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene undergoes nitration exclusively at the 7-position, yielding the target compound [1]. In contrast, the corresponding non-chlorinated substrate (2,2,3,3-tetrafluoro-1,4-benzodioxene) would nitrate at the 6-position, producing a different constitutional isomer. This regiochemical distinction is critical because the 6-chloro-7-nitro pattern is the required precursor for the 6,7-diamino intermediate that the patent subsequently converts to insecticidal benzoylureas [2]. The chlorine atom's ortho/para-directing and steric effects override the inherent preference of the benzodioxene ring, ensuring a single product rather than a mixture.

Nitration Regioselectivity Electrophilic substitution

Higher MW and TPSA vs. Non-Nitrated Analog

Introduction of the 7-nitro group increases the molecular weight from 242.55 g/mol (for 6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene, CAS 151276-12-9) to 287.55 g/mol for the target compound . This mass increase of 45.0 g/mol is accompanied by a substantial rise in topological polar surface area (TPSA) from ~25 Ų (estimated for the non-nitrated analog) to 64.3 Ų [1]. The higher MW reduces volatility and facilitates gravimetric handling of small quantities, while the elevated TPSA improves retention on normal-phase silica gel, permitting cleaner chromatographic separation from less polar by-products during intermediate purification.

Physicochemical properties Chromatography Crystallinity

Orthogonal Chloro and Nitro Handles for Sequential Functionalization

The target compound bears two chemically distinct electron-withdrawing groups that can be addressed independently: the nitro group can be reduced (e.g., H₂/Pd-C or Fe/HCl) to the corresponding 7-amino derivative without affecting the 6-chloro substituent, while the chloro group can subsequently be engaged in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution [1]. In the non-chlorinated analog (89586-09-4), only the nitro handle is available, limiting downstream diversification to a single vector. In the non-nitrated analog (151276-12-9), only the chloro handle is present. The simultaneous presence of both functional groups in the target compound provides a bifurcated, sequential functionalization pathway that is essential for constructing the 6,7-disubstituted benzoylurea scaffold claimed in the patent literature [2].

Orthogonality Chemoselectivity Dual functionalization

Procurement Scenarios for 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene


Fluorinated Benzoylurea Insecticide Synthesis

The compound is the direct precursor to 6-chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, which upon acylation with substituted benzoyl isocyanates yields benzoylureas with insecticidal and acaricidal activity, as described in Bayer patents EP 0 234 449 A2 and US 4,681,955 [1]. The unambiguous 6-chloro-7-nitro regiochemistry ensures that the final benzoylurea carries the substitution pattern required for target-site binding. Laboratories engaged in insecticide lead optimization or scale-up of patent-protected intermediates should procure this specific nitro compound rather than attempting to nitrate a generic benzodioxene in-house, which would risk regioisomeric mixtures and lower yields.

Fluorinated Benzodioxene Library Diversification

The orthogonal chloro and nitro groups allow medicinal chemistry teams to prepare libraries of 6,7-disubstituted benzodioxenes: first reducing the nitro to an amine, then functionalizing the amine (e.g., amide formation, reductive amination) while retaining the chloro substituent, and finally performing Pd-catalyzed cross-coupling at the 6-position [2]. This two-dimensional SAR exploration is impossible with mono-functionalized analogs such as 2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxane (CAS 89586-09-4) or 6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene (CAS 151276-12-9).

Fluorinated Heterocycle Physicochemical Optimization

The combination of four fluorine atoms, one chlorine, and one nitro group confers a computed XLogP3 of 3.6 and a TPSA of 64.3 Ų [3]. This physicochemical profile places the compound in a favorable range for oral bioavailability and blood-brain barrier penetration in early-stage drug discovery. Researchers seeking to balance lipophilicity and polarity in fluorinated heterocyclic series can use this compound as a central scaffold, confident that its properties are well-positioned relative to both non-chlorinated and non-nitrated analogs.

Analytical Reference Standard for Halogenated Benzodioxenes

Owing to its well-defined structure, high mass (287.55 g/mol), and characteristic isotopic pattern (one Cl, four F atoms), the compound serves as an excellent calibration standard for GC-MS, LC-MS/MS, and ¹⁹F NMR method development aimed at detecting and quantifying halogenated benzodioxene impurities or metabolites in environmental fate studies of fluorinated agrochemicals [4].

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